molecular formula C23H31N5O2 B2436525 8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 851938-17-5

8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Katalognummer B2436525
CAS-Nummer: 851938-17-5
Molekulargewicht: 409.534
InChI-Schlüssel: VBJCGGSVJKDKAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C23H31N5O2 and its molecular weight is 409.534. The purity is usually 95%.
BenchChem offers high-quality 8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Psychotropic Potential

Research on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds structurally similar to the one , has identified potential psychotropic activity. These derivatives demonstrate affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating anxiolytic and antidepressant properties. This opens avenues for the design of new 5-HT ligands with a preserved π electron system and lower molecular weight, potentially useful in the treatment of mental health disorders (Chłoń-Rzepa et al., 2013).

Neurodegenerative Disease Treatment

In the context of neurodegenerative diseases, derivatives of purine-2,6-dione have been investigated for their multitarget drug potential. Specifically, 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones have been evaluated for their adenosine receptor antagonistic properties and monoamine oxidase inhibition. These compounds, acting on multiple relevant targets, are expected to offer advantages over single-target therapeutics in treating neurodegenerative diseases (Brunschweiger et al., 2014).

Cytotoxic Activity

A series of carboxamide derivatives of benzo[b][1,6]naphthyridines, including 1,3-dimethyl-3,7-dihydro-purine-2,6-dione analogs, have shown significant cytotoxic activities against various cancer cell lines. Such compounds, with IC50 values less than 10 nM in certain cases, present a promising lead for the development of new anticancer therapies (Deady et al., 2003).

Antirhinovirus Activity

The exploration of 8-substituted analogs of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine has led to the identification of compounds with significant activity against rhinovirus type 1B. This suggests potential therapeutic applications for the treatment or prevention of common cold symptoms caused by rhinoviruses (Kelley et al., 1991).

Analgesic and Anti-inflammatory Properties

New 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties have been identified to possess significant analgesic and anti-inflammatory effects. Such compounds, more active than acetylic acid in experimental models, represent a novel class of analgesic and anti-inflammatory agents, highlighting the therapeutic potential of purine derivatives in pain and inflammation management (Zygmunt et al., 2015).

Eigenschaften

IUPAC Name

8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-15-10-16(2)12-27(11-15)14-19-24-21-20(22(29)26(5)23(30)25(21)4)28(19)13-18-9-7-6-8-17(18)3/h6-9,15-16H,10-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJCGGSVJKDKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=NC3=C(N2CC4=CC=CC=C4C)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.